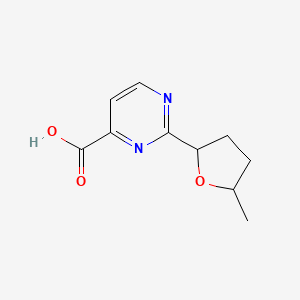
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a methyloxolan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with oxolan intermediates under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrimidine compounds with various functional groups .
Aplicaciones Científicas De Investigación
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a pyrimidine ring and a methyloxolan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(5-methyloxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h4-6,8H,2-3H2,1H3,(H,13,14) |
Clave InChI |
DNPMPUUKOSJXTH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


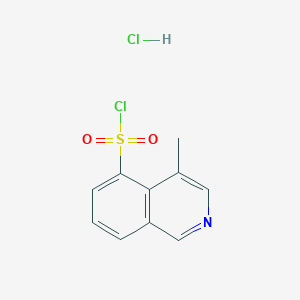
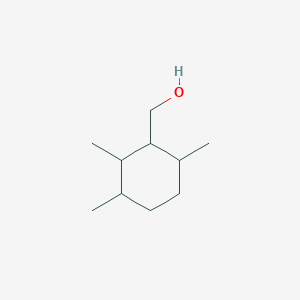
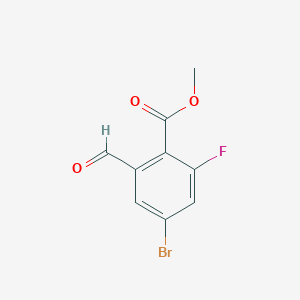
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
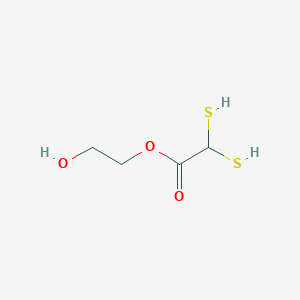

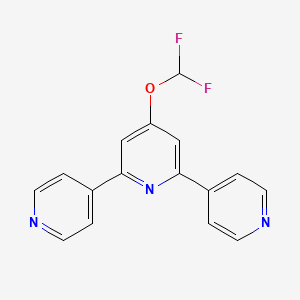
![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)


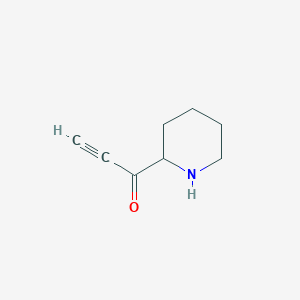
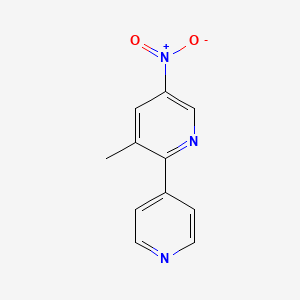

![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)
